An In-depth Technical Guide to the Chemical Properties of Boc-D-Glu-NH2
An In-depth Technical Guide to the Chemical Properties of Boc-D-Glu-NH2
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of peptide synthesis and drug development, the precise control of chemical reactivity and stereochemistry is paramount. Nα-tert-Butoxycarbonyl-D-glutamic acid α-amide, commonly referred to as Boc-D-Glu-NH2, represents a cornerstone building block in the design and synthesis of peptide-based therapeutics and research tools. This guide, intended for the discerning scientific professional, provides a comprehensive exploration of the chemical properties of Boc-D-Glu-NH2. Moving beyond a mere recitation of data, this document elucidates the causal relationships between the molecular structure of Boc-D-Glu-NH2 and its reactivity, stability, and analytical characteristics. The protocols and data presented herein are curated to provide a self-validating framework for the reliable application of this versatile reagent in your research and development endeavors.
Molecular Structure and Physicochemical Properties
Boc-D-Glu-NH2 is a derivative of the non-proteinogenic D-enantiomer of glutamic acid. Its structure is characterized by two key modifications: the protection of the α-amino group with a tert-butoxycarbonyl (Boc) group and the amidation of the α-carboxyl group. The γ-carboxyl group remains as a free carboxylic acid.
Molecular Formula: C₁₀H₁₈N₂O₅[1][2]
Molecular Weight: 246.26 g/mol [1][3]
CAS Number: 55297-72-8[1][2][3][4]
Synonyms: Boc-D-Isoglutamine, (R)-4-tert-Butoxycarbonylamino-4-carbamoyl-butyric acid, N-t-butoxycarbonyl-d-isoglutamine, (4R)-4-(tert-Butoxycarbonylamino)-4-carbamoylbutyric acid, (R)-5-amino-4-(tert-butoxycarbonylamino)-5-oxopentanoic acid[1][2][4]
The presence of the bulky and lipophilic Boc group significantly influences the molecule's solubility and reactivity. The free carboxylic acid at the γ-position and the primary amide at the α-position provide sites for further chemical modification and intermolecular interactions.
Tabulated Physicochemical Data
| Property | Value | Source |
| Appearance | White powder | [1] |
| Melting Point | 152 - 158 °C | [1] |
| Solubility | Soluble in Chloroform, Methanol | [1] |
| Storage | Room temperature, sealed, dry | [3] |
Spectroscopic and Analytical Characterization
The unambiguous identification and purity assessment of Boc-D-Glu-NH2 are critical for its successful application. This section outlines the expected spectroscopic signatures and provides a foundational protocol for its analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of Boc-D-Glu-NH2.
¹H NMR Spectroscopy: The proton NMR spectrum will exhibit characteristic signals for the Boc group, the amino acid backbone, and the amide protons.
-
Boc Group: A sharp singlet integrating to 9 protons will be observed around δ 1.4 ppm, corresponding to the magnetically equivalent methyl groups of the tert-butyl moiety.
-
Glutamic Acid Backbone: The α-proton (CH) will appear as a multiplet, typically between δ 4.0 and 4.5 ppm. The β- and γ-protons will resonate as complex multiplets in the upfield region, generally between δ 1.8 and 2.5 ppm.
-
Amide and Carbamate Protons: The NH proton of the Boc group will appear as a doublet around δ 5.0-5.5 ppm, coupled to the α-proton. The two protons of the primary amide (NH₂) will give rise to two distinct signals, often broad, in the region of δ 6.5-7.5 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides further confirmation of the molecular structure.
-
Boc Group: The quaternary carbon of the tert-butyl group will appear around δ 80 ppm, and the methyl carbons will resonate at approximately δ 28 ppm. The carbamate carbonyl will be observed further downfield, typically in the δ 155-157 ppm range.
-
Glutamic Acid Backbone: The α-carbon will be found around δ 53-55 ppm. The β- and γ-carbons will appear in the aliphatic region, typically between δ 25 and 35 ppm.
-
Carbonyl Carbons: The amide carbonyl carbon will resonate around δ 173-175 ppm, while the carboxylic acid carbonyl at the γ-position will be in a similar region, around δ 175-178 ppm.
Mass Spectrometry (MS)
Mass spectrometry is a sensitive technique for confirming the molecular weight of Boc-D-Glu-NH2. In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be expected at m/z 247.13. Fragmentation patterns can also be informative, with a characteristic loss of the Boc group (100 amu) or isobutylene (56 amu) being common.
Infrared (IR) Spectroscopy
The IR spectrum of Boc-D-Glu-NH2 will display characteristic absorption bands for its functional groups.
-
N-H Stretching: The amide and carbamate N-H stretches will appear in the region of 3200-3400 cm⁻¹. The primary amide may show two distinct bands.
-
C-H Stretching: Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.
-
C=O Stretching: Strong carbonyl stretching bands will be present. The carbamate carbonyl will absorb around 1680-1700 cm⁻¹, the amide carbonyl (Amide I band) around 1650 cm⁻¹, and the carboxylic acid carbonyl around 1710 cm⁻¹.
-
N-H Bending: The amide N-H bend (Amide II band) will be visible around 1520-1550 cm⁻¹.
Chemical Reactivity and Stability
The chemical behavior of Boc-D-Glu-NH2 is dictated by its constituent functional groups: the acid-labile Boc protecting group, the nucleophilic α-amino group (once deprotected), the γ-carboxylic acid, and the α-amide.
The Boc Protecting Group: Stability and Cleavage
The tert-butoxycarbonyl (Boc) group is a cornerstone of modern peptide synthesis due to its unique stability profile. It is stable to a wide range of nucleophiles and basic conditions, making it orthogonal to many other protecting groups, such as the base-labile Fmoc group.
The primary utility of the Boc group lies in its facile removal under acidic conditions. This deprotection proceeds via a carbocationic mechanism, liberating the free amine.
Workflow for Boc Deprotection:
Caption: Boc Deprotection Mechanism.
Experimental Protocol for Boc Deprotection:
-
Dissolve Boc-D-Glu-NH2 in a suitable solvent, typically dichloromethane (DCM).
-
Add an excess of a strong acid, most commonly trifluoroacetic acid (TFA). A 25-50% solution of TFA in DCM is standard.
-
Stir the reaction mixture at room temperature for 30-60 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, remove the solvent and excess acid under reduced pressure. The resulting deprotected amino acid will be the TFA salt.
Reactivity of the γ-Carboxylic Acid
The free carboxylic acid at the γ-position of the glutamic acid side chain is a key site for chemical modification. It can be activated for coupling reactions with amines to form amide bonds, or with alcohols to form esters. Standard peptide coupling reagents, such as dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or uronium-based reagents like HATU and HBTU, can be employed for this purpose.
Workflow for γ-Carboxyl Activation and Coupling:
Caption: Activation and Coupling of the γ-Carboxyl Group.
Synthesis and Purification
The synthesis of Boc-D-Glu-NH2 typically starts from D-glutamic acid. The synthetic strategy involves the protection of the α-amino group with a Boc group, followed by the amidation of the α-carboxyl group.
Experimental Protocol for the Synthesis of Boc-D-Glu-NH2:
A plausible synthetic route involves the following steps:
-
Boc Protection of D-Glutamic Acid:
-
Suspend D-glutamic acid in a suitable solvent system, such as a mixture of dioxane and water.
-
Add a base, such as sodium hydroxide or triethylamine, to deprotonate the amino group.
-
Add di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, acidify the reaction mixture and extract the Boc-D-glutamic acid.
-
-
α-Carboxyl Amidation:
-
The selective amidation of the α-carboxyl group in the presence of the γ-carboxyl group can be challenging. One approach is to first protect the γ-carboxyl group, for example, as a benzyl ester.
-
Activate the α-carboxyl group of the γ-protected Boc-D-glutamic acid using a suitable coupling reagent.
-
React the activated intermediate with ammonia or an ammonia equivalent.
-
Deprotect the γ-carboxyl group to yield Boc-D-Glu-NH2.
-
Purification:
Purification of Boc-D-Glu-NH2 is typically achieved by recrystallization or column chromatography on silica gel.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of Boc-D-Glu-NH2 and for monitoring reaction progress. A reversed-phase HPLC method is generally employed.
Illustrative HPLC Protocol:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 20-30 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210-220 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
This method will allow for the separation of Boc-D-Glu-NH2 from potential impurities such as the starting materials, byproducts, and any diastereomers.[5][6]
Safety and Handling
As with all laboratory chemicals, appropriate safety precautions should be taken when handling Boc-D-Glu-NH2.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
Boc-D-Glu-NH2 is a valuable and versatile building block in the field of peptide chemistry. A thorough understanding of its chemical properties, including its spectroscopic characteristics, reactivity, and stability, is essential for its effective and reliable use. The information and protocols provided in this guide are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to confidently incorporate Boc-D-Glu-NH2 into their synthetic strategies and analytical workflows, thereby advancing their scientific objectives.
References
-
RSC Publishing. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. [Link]
-
PubMed. Synthesis and fast-atom-bombardment-mass spectrometry of N-acetylmuramoyl-L-alanyl-D-isoglutamine (MDP). [Link]
-
Aapptec Peptides. Boc-D-Glu(OBzl)-OH [35793-73-8]. [Link]
-
MySkinRecipes. Boc-D-Glu-NH2. [Link]
-
PeptaNova. Boc-D-Amino Acid Derivatives. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003355). [Link]
-
ResearchGate. High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyde and N-tert-Butyloxycarbonyl-D-cysteine and Application to Vinegar Samples. [Link]
-
PubChem. (R)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid. [Link]
-
Protheragen. 4-((R)-4-amino-5-(tert-butoxy)-5-oxopentanamido). [Link]
-
LookChem. (4r)-5-amino-4-[(2-methylpropan-2-yl ... [Link]
-
PubChem. 5-((tert-Butoxycarbonyl)amino)-4-oxopentanoic acid. [Link]
-
ResearchGate. Preparation of D-glutamine from glutamic acid. [Link]
-
PubChem. 4-{[(tert-butoxy)carbonyl]amino}-5-oxopentanoic acid. [Link]
-
Scholars Research Library. Der Pharma Chemica. [Link]
-
AAPPTec. Solvents for Solid Phase Peptide Synthesis. [Link]
-
NIH. Transparent window 2D IR spectroscopy of proteins. [Link]
-
RSC Publishing. Two-dimensional IR spectroscopy reveals a hidden Fermi resonance band in the azido stretch spectrum of β-azidoalanine. [Link]
-
CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]
-
NIH. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. [Link]
-
PubMed. Synthesis of N-acetyl-muramyl-L-alanyl-D-isoglutamine, an adjuvant of the immune response, and of some n-acetyl-muramyl-peptide analogs. [Link]
-
PubMed Central. Two-dimensional IR spectroscopy and isotope labeling defines the pathway of amyloid formation with residue-specific resolution. [Link]
-
PubMed Central. Two-Dimensional Infrared Spectroscopy Resolves the Vibrational Landscape in Donor–Bridge–Acceptor Complexes with Site-Specific Isotopic Labeling. [Link]
-
ABRF. Biomolecular Delta Mass. [Link]
-
RSC Publishing. Isomer selective infrared spectroscopy of supersonically cooled cis- and trans-N-phenylamides in the region from the amide band to NH stretching vibration. [Link]
-
ResearchGate. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. [Link]
-
ResearchGate. Solubility modeling and solvation behavior of 3,3′-diamino diphenylsulfone in binary aqueous mixtures of isopropanol, methanol, ethanol and N,N-dimethylformamide. [Link]
-
ResearchGate. Experimental solubility evaluation and thermodynamic analysis of biologically active D-tryptophan in aqueous mixtures of N,N -dimethylformamide and several alcohols. [Link]
-
ResearchGate. Solubility of Tobramycin in Methanol, Ethanol, Dimethyl Sulfoxide, and N,N-Dimethylformamide. [Link]_Sulfoxide_and_N_N-Dimethylformamide)
Sources
- 1. glycane.com [glycane.com]
- 2. Boc-D-Glu-NH2 | CymitQuimica [cymitquimica.com]
- 3. Boc-D-Glu-NH2 [myskinrecipes.com]
- 4. (4r)-5-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic Acid price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
